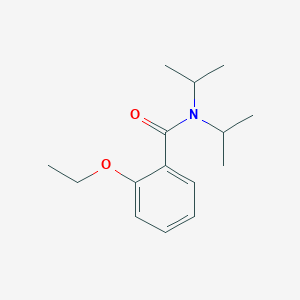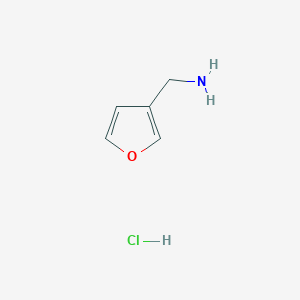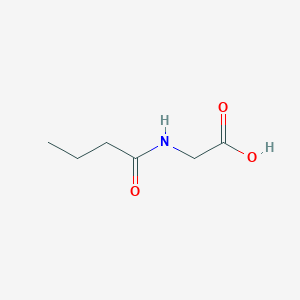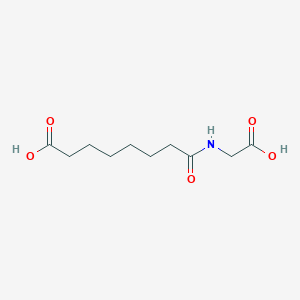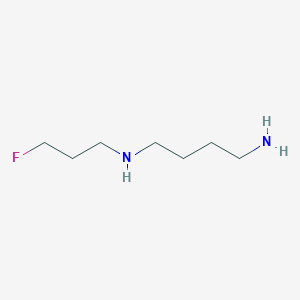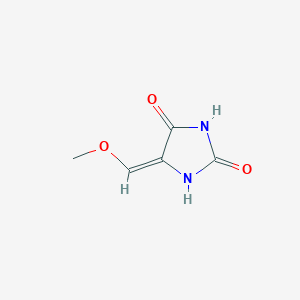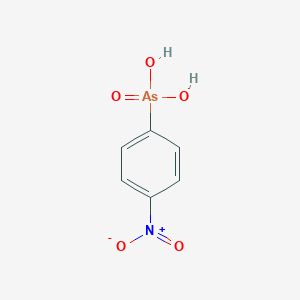
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate, also known as HMMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate varies depending on its application. In medicine, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death. In agriculture, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate acts as a plant growth regulator by regulating the expression of genes involved in growth and development. In materials science, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate is used as a building block for the synthesis of new materials with unique properties.
生化和生理效应
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to have various biochemical and physiological effects, depending on its application. In medicine, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has also been shown to disrupt the cell membrane of fungi and bacteria by increasing their permeability. In agriculture, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to regulate the expression of genes involved in plant growth and development, leading to increased yield. In materials science, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been used as a building block for the synthesis of new materials with unique properties, such as high mechanical strength and thermal stability.
实验室实验的优点和局限性
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate can be synthesized in large quantities using a straightforward synthesis method, making it readily available for research purposes. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate is also stable under a wide range of conditions, making it suitable for use in various applications. However, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate also has some limitations for lab experiments, including its potential toxicity and limited solubility in water. Researchers must take precautions when handling Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate and use appropriate safety measures.
未来方向
There are several future directions for research on Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate, including the development of new drugs for cancer treatment, the optimization of its use as a plant growth regulator, and the synthesis of new materials with unique properties. Future research could also focus on improving the synthesis method of Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate to make it more efficient and environmentally friendly. Additionally, further studies are needed to investigate the potential toxicity of Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate and its long-term effects on human health and the environment.
Conclusion:
In conclusion, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate is a chemical compound with significant potential for various applications in medicine, agriculture, and materials science. Its ease of synthesis, stability, and versatility make it a promising candidate for the development of new drugs, plant growth regulators, and materials with unique properties. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
合成方法
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate can be synthesized through a multistep process that involves the reaction of ethyl acetoacetate with methyl vinyl ketone. The resulting product is then subjected to a series of chemical reactions, including hydrolysis, esterification, and decarboxylation, to yield Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate. This synthesis method has been widely used in research laboratories to produce Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate in large quantities.
科学研究应用
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to possess anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. In agriculture, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been used as a plant growth regulator, enhancing the growth and yield of crops. In materials science, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been used as a building block for the synthesis of new materials with unique properties.
属性
CAS 编号 |
135638-64-1 |
|---|---|
产品名称 |
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate |
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate |
InChI |
InChI=1S/C9H16O3/c1-5-12-9(11)7(4)8(10)6(2)3/h6,8,10H,4-5H2,1-3H3 |
InChI 键 |
KPMZLFYCDSSNIF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)C(C(C)C)O |
规范 SMILES |
CCOC(=O)C(=C)C(C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



